2-(1-Methoxyethylidene)malononitrile

Description

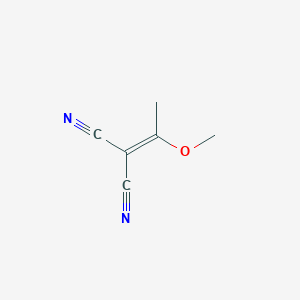

2-(1-Methoxyethylidene)malononitrile (CAS: 5515-16-2) is a malononitrile derivative with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol. Its structure features a methoxyethylidene group attached to the malononitrile core, which contributes to its electronic and steric properties.

Properties

Molecular Formula |

C6H6N2O |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

2-(1-methoxyethylidene)propanedinitrile |

InChI |

InChI=1S/C6H6N2O/c1-5(9-2)6(3-7)4-8/h1-2H3 |

InChI Key |

LBTQCPWBQJYQLI-UHFFFAOYSA-N |

SMILES |

CC(=C(C#N)C#N)OC |

Canonical SMILES |

CC(=C(C#N)C#N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Malononitrile Derivatives

Key Observations :

- Synthetic Efficiency : Fluorene/carbazole-based derivatives (FPTC, CPTC) achieve high yields (~80–85%) via Suzuki coupling, comparable to the methoxyethylidene compound .

- Substituent Effects: Electron-donating groups (e.g., methoxy in 2-(1-Methoxyethylidene)malononitrile) vs. electron-withdrawing groups (e.g., nitro in 2-(4-Nitrobenzylidene)malononitrile) significantly alter reactivity and applications .

Physicochemical and Electronic Properties

Table 2: Key Physicochemical Data

Key Observations :

- NLO Performance: Thiazolidinone and fluorene-based derivatives exhibit higher hyperpolarizability than the methoxyethylidene compound due to extended π-conjugation and strong electron-withdrawing groups .

- Spectroscopic Features : Nitrobenzylidene derivatives show strong UV-Vis absorption (290–320 nm), making them suitable for optoelectronic applications .

Table 3: Application-Specific Comparisons

Key Observations :

- Biological Activity: Quinoline-based malononitriles show potent antiproliferative effects, whereas the methoxyethylidene derivative lacks reported bioactivity .

- Material Science : Fluorene and carbazole derivatives (FPTC, CPTC) are prioritized in organic photovoltaics due to their broad absorption spectra and charge transport properties .

Preparation Methods

Knoevenagel Condensation with Methoxyacetone

The most documented method involves a modified Knoevenagel condensation between malononitrile and methoxyacetone. This one-step process utilizes β-alanine or acetic acid as catalysts in tert-butyl methyl ether (MTBE):

Reaction Scheme

$$

\text{Malononitrile} + \text{Methoxyacetone} \xrightarrow[\text{β-Alanine}]{\text{MTBE, Δ}} \text{this compound} + \text{H}_2\text{O}

$$

Optimized Conditions

- Molar Ratio : 1:1.2 (malononitrile:methoxyacetone)

- Catalyst Loading : 2-5 wt% β-alanine

- Temperature : Reflux (65-70°C)

- Reaction Time : 48-72 hours

- Yield : 68-72% after vacuum distillation

Dean-Stark trap utilization improves yield by continuously removing water, shifting equilibrium toward product formation. Post-treatment involves sequential washing with aqueous NaCl (5%) and drying over MgSO₄ before fractional distillation under reduced pressure (0.05-0.02 mmHg).

Cyanoacetamide Dehydration Route

An alternative pathway starts with cyanoacetamide, employing phosphorus oxychloride (POCl₃) as a dual dehydrating agent and solvent:

Stepwise Procedure

- Ammonolysis : Ethyl cyanoacetate reacts with gaseous NH₃ in methanol at -20°C to 50°C, forming cyanoacetamide (89-93% yield).

- Dehydration : Cyanoacetamide undergoes POCl₃-mediated elimination:

$$

\text{NC-CH₂-CONH₂} + \text{POCl}3 \rightarrow \text{NC-CH₂-CN} + \text{HPO}3 + \text{NH}_4\text{Cl}

$$ - Methoxyethylidene Introduction : The resultant malononitrile reacts with methyl vinyl ether under acid catalysis (e.g., p-TsOH) to install the methoxyethylidene group.

Critical Parameters

Direct Alkoxylation of Ethylidene Precursors

A less common approach modifies pre-formed ethylidene-malononitrile derivatives through nucleophilic alkoxylation. For example, treating 2-chloroethylidene-malononitrile with sodium methoxide in DMF facilitates methoxy substitution:

$$

\text{Cl-C(=CH₂)-C(CN)₂} + \text{NaOCH}_3 \rightarrow \text{CH₃O-C(=CH₂)-C(CN)₂} + \text{NaCl}

$$

Advantages

- Avoids harsh dehydration conditions

- Enables late-stage functionalization

Limitations

Comparative Analysis of Methods

Reaction Mechanism Insights

Knoevenagel Pathway

The β-alanine-catalyzed condensation proceeds via:

- Enamine Formation : β-Alanine reacts with methoxyacetone to generate a nucleophilic enamine intermediate.

- Michael Addition : Enamine attacks malononitrile’s central carbon, forming a C-C bond.

- Elimination : Water expulsion yields the conjugated product, regenerating the catalyst.

Kinetic Studies

POCl₃-Mediated Dehydration

Phosphorus oxychloride acts as both a Lewis acid (coordinating to amide oxygen) and Brønsted acid (protonating NH₂). This dual role facilitates consecutive eliminations:

- Protonation : POCl₃ protonates cyanoacetamide’s amide nitrogen.

- Phosphoryl Intermediate : Formation of O=P(O)Cl₂-NHCO-CH₂-CN.

- HCl Elimination : Sequential loss of HCl and HPO₃ yields malononitrile.

Purification and Characterization

Distillation Parameters

Impurity Profile

- Residual cyanoacetamide (<0.5%)

- Isomeric byproducts (e.g., 1-methoxypropene derivatives)

Industrial-Scale Considerations

Chinese manufacturers optimize the cyanoacetamide route by:

- Continuous Ammonia Absorption : Reduces reaction time from 12h to 4h

- Recycled POCl₃ : 85% recovery via vacuum stripping

- Waste HPO₃ Conversion : Neutralized to Na₃PO₄ for fertilizer production

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials show 15-minute reaction times using:

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID PTFE tubing) enable:

- Throughput : 12 g/h at 100°C

- Residence Time : 8 minutes

- Safety : Mitigates exothermic risks in POCl₃ steps

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1-Methoxyethylidene)malononitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, a common method for malononitrile derivatives. React 1-methoxyethylidene precursors with malononitrile under basic conditions (e.g., sodium methoxide or piperidine in ethanol). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Use 5–10 mol% of ammonium acetate to enhance condensation efficiency.

- Solvent : Polar aprotic solvents (e.g., THF or DMF) improve solubility of aromatic aldehydes.

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify methoxy and ethylidene groups. The cyano groups ( ~110–120 ppm in C) confirm malononitrile backbone .

- IR : Peaks at ~2200–2250 cm (C≡N stretching) and ~1600 cm (C=C) validate the structure .

- X-ray Crystallography : Resolves spatial conformation and bond angles, critical for studying charge-transfer properties in optoelectronic applications .

Advanced Research Questions

Q. How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer :

- Modeling : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate hyperpolarizability () and dipole moments.

- Key Metrics : High values (>100 × 10 esu) indicate strong NLO activity. Substituent effects (e.g., electron-withdrawing groups on the aryl ring) enhance intramolecular charge transfer .

- Validation : Compare computed UV-vis spectra (TD-DFT) with experimental data to refine models .

Q. How can researchers resolve contradictions in reported bioactivity data for malononitrile derivatives in enzyme inhibition studies?

- Methodological Answer :

- Systematic Variation : Test derivatives with controlled substituent changes (e.g., methoxy vs. halogen groups) to isolate structure-activity relationships .

- Assay Conditions : Standardize enzyme concentration (e.g., tyrosinase at 0.1–0.5 U/mL) and pH (6.8–7.4) to minimize variability.

- Statistical Analysis : Use ANOVA or multivariate regression to identify confounding factors (e.g., solvent polarity, incubation time) .

Q. What strategies improve the solubility and stability of this compound in aqueous media for biological assays?

- Methodological Answer :

- Co-solvents : Use 10–20% DMSO or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic functionalization.

- Stability Testing : Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours .

Key Notes for Experimental Design

- Synthetic Reproducibility : Document reaction atmosphere (N vs. air) to account for oxidation side reactions .

- Biological Assays : Include positive controls (e.g., kojic acid for tyrosinase inhibition) and validate cytotoxicity (MTT assay) at 10–100 µM concentrations .

- Computational Workflows : Use Gaussian or ORCA software for DFT, and cross-validate with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.